molecular formula C21H28O5 B586577 4,5-Dihydro Prednisone CAS No. 103881-93-2

4,5-Dihydro Prednisone

Cat. No.: B586577
CAS No.: 103881-93-2
M. Wt: 360.45
InChI Key: XGRPDOONUXQWRT-FZPGBCFJSA-N
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Description

4,5-Dihydro Prednisone, also known as (5α)-17,21-Dihydroxypregn-1-ene-3,11,20-trione, is a synthetic corticosteroid derived from prednisone. It is primarily used in research settings and is known for its anti-inflammatory and immunosuppressive properties. The molecular formula of this compound is C21H28O5, and it has a molecular weight of 360.44 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro Prednisone typically involves the hydrogenation of prednisone. This process is carried out under specific conditions to ensure the selective reduction of the double bond between the fourth and fifth carbon atoms. The reaction is usually catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro Prednisone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dihydro Prednisone has a wide range of applications in scientific research:

Mechanism of Action

4,5-Dihydro Prednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes. The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective reduction at the fourth and fifth carbon atoms, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, prednisone. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy .

Properties

IUPAC Name

(5S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-15,18,22,26H,3-4,6,8-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRPDOONUXQWRT-FZPGBCFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747677
Record name (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103881-93-2
Record name 4,5-Dihydroprednisone, (5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103881932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDROPREDNISONE, (5.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46ZUX92IMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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